Eudragit L 30D

Übersicht

Beschreibung

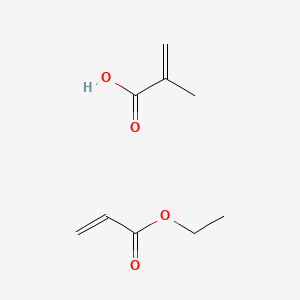

“2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate” is a polymer that is formed by the reaction of 2-methyl-2-propenoic acid and ethyl 2-propenoate . It is also known as a copolymer of methacrylic acid and ethyl acrylate .

Synthesis Analysis

The synthesis of this polymer involves the polymerization of 2-methyl-2-propenoic acid (also known as methacrylic acid) and ethyl 2-propenoate (ethyl acrylate) . The exact method of synthesis can vary, but it typically involves free radical polymerization .Physical and Chemical Properties Analysis

This polymer is described as a white or almost white, free-flowing powder . It is practically insoluble in water, but freely soluble in anhydrous ethanol and a 40 g/L solution of sodium hydroxide . Its density is reported to be between 1.062-1.072 .Wissenschaftliche Forschungsanwendungen

Magensaftresistente Beschichtung

Eudragit L 30D wird häufig für die magensaftresistente Beschichtung von oralen Darreichungsformen verwendet. Diese Anwendung nutzt die Fähigkeit des Polymers, sich bei den höheren pH-Werten im Darm aufzulösen, wodurch der pharmazeutische Wirkstoff (API) vor dem sauren Milieu im Magen geschützt wird . Diese Eigenschaft stellt sicher, dass das Medikament dort freigesetzt wird, wo seine Absorption optimal ist, wodurch die therapeutische Wirksamkeit gesteigert und Nebenwirkungen reduziert werden.

Gezielte Wirkstoffabgabe

Die pH-abhängige Löslichkeit des Polymers ermöglicht auch die gezielte Wirkstoffabgabe. Durch die Manipulation des Verhältnisses von Methacrylsäure zu Methacrylat-basierten Monomeren können Forscher Arzneimittel-Abgabesysteme entwickeln, die den API an bestimmten Stellen im Magen-Darm-Trakt freisetzen . Diese präzise Zielbestimmung ist entscheidend für Medikamente, die eine lokalisierte Wirkung erfordern oder in bestimmten pH-Umgebungen eine begrenzte Stabilität aufweisen.

Formulierungen mit verzögerter Freisetzung

This compound spielt eine wichtige Rolle bei der Herstellung von Formulierungen mit verzögerter Freisetzung. Diese Formulierungen sind so konzipiert, dass sie den API über einen längeren Zeitraum langsam freisetzen, wodurch eine konstante Medikamentenkonzentration im Blutkreislauf aufrechterhalten und die Dosierungsfrequenz minimiert wird . Dies verbessert nicht nur die Patientencompliance, sondern sorgt auch für eine stabilere therapeutische Wirkung.

Geschmacksmaskierung

Eine weitere wichtige Anwendung von this compound ist die Geschmacksmaskierung. Das Polymer kann APIs mit unangenehmem Geschmack verkapseln, wodurch deren Freisetzung im Mundraum verhindert und die Patientencompliance verbessert wird . Dies ist besonders vorteilhaft für pädiatrische und geriatrische Patienten, die empfindlich auf den Geschmack von Medikamenten reagieren.

3D-Druck von Pharmazeutika

Die thermoplastische Natur von this compound hat seine Verwendung auf den 3D-Druck von Pharmazeutika ausgeweitet . Diese innovative Anwendung ermöglicht die Herstellung komplexer Arzneimittel-Abgabesysteme mit präzisen Dosierungs- und Freisetzungseigenschaften. Sie eröffnet auch Möglichkeiten für die personalisierte Medizin, bei der Dosierungen und Medikamentenkombinationen an einzelne Patienten angepasst werden können.

Nanopartikelbildung

This compound kann zur Bildung von Nanopartikeln für die Wirkstoffabgabe verwendet werden . Diese Nanopartikel können APIs verkapseln, sie vor Abbau schützen und eine kontrollierte Freisetzung ermöglichen. Diese Anwendung der Nanotechnologie ist besonders vielversprechend für die gezielte Abgabe von Medikamenten an bestimmte Gewebe oder das Überqueren biologischer Barrieren wie der Blut-Hirn-Schranke.

Heißschmelzextrusion

Im Bereich der Heißschmelzextrusion (HME) dient this compound als Trägermatrix für APIs . HME ist ein lösungsmittelfreies Verfahren, das gleichmäßige Dispersionen des API innerhalb der Polymermatrix erzeugt und die Löslichkeit und Bioverfügbarkeit von schlecht wasserlöslichen Arzneimitteln verbessert.

Filmbildung für transdermale Pflaster

Schließlich wird die filmbildende Eigenschaft von this compound bei der Entwicklung von transdermalen Pflastern genutzt . Diese Pflaster geben Medikamente über die Haut ab und bieten so eine alternative Verabreichungsform für Patienten, die Schwierigkeiten mit oralen Dosierungen haben oder eine gleichmäßige Freisetzung des Medikaments über einen längeren Zeitraum benötigen.

Safety and Hazards

This polymer is classified as a hazardous substance, with hazard statements H332 (Harmful if inhaled) and H413 (May cause long lasting harmful effects to aquatic life) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Wirkmechanismus

Target of Action

Eudragit L 30D, also known as Eudragit L 100-55 or 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate, is primarily targeted at the gastrointestinal tract . It is used in the pharmaceutical industry for the development of oral solid dosage forms . The primary role of this compound is to protect the active pharmaceutical ingredient (API), enhance drug effectiveness, and reduce formulation risk .

Mode of Action

This compound interacts with its targets by forming a coating around the drug . This coating improves swallowability, masks unpleasant tastes or odors, and protects the API from environmental influences such as light, moisture, or oxygen . It is insoluble in saliva and readily soluble in the stomach for fast drug absorption .

Biochemical Pathways

This compound affects the drug delivery pathway. It is an anionic copolymer based on methacrylic acid and ethyl acrylate . The ratio of the free carboxyl groups to the ester groups is approximately 1:1 . The monomers are randomly distributed along the copolymer chain . This unique structure allows this compound to control the release of the drug in the body .

Pharmacokinetics

The pharmacokinetics of this compound primarily involve its role in drug delivery. It can be used individually or in combination with other polymers to match virtually any target release profile including immediate, delayed, sustained, pulsatile, accelerated, and zero-order release . This flexibility allows for precise control over the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, thereby impacting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the controlled release of the drug. By forming a protective coating around the drug, this compound ensures that the drug is released at the right place and at the right time in the body . This results in improved drug effectiveness and reduced risk of side effects .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, it is soluble above pH 5.5, which means it can release the drug in the mid to upper small intestine . Furthermore, this compound is compatible with all relevant process technologies including film coating, melt, wet or dry granulation, hot melt extrusion, micro-encapsulation, and spray drying . This makes it highly adaptable to different manufacturing environments .

Eigenschaften

IUPAC Name |

ethyl prop-2-enoate;2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2.C4H6O2/c1-3-5(6)7-4-2;1-3(2)4(5)6/h3H,1,4H2,2H3;1H2,2H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCRSXZBSIRSFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25212-88-8 | |

| Record name | Ethyl acrylate-methacrylic acid copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25212-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30905271 | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

25212-88-8, 100218-76-6 | |

| Record name | Methacrylic acid - methyl methacrylate copolymer (1:1 mw 135000) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025212888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylprop-2-enoic acid--ethyl prop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30905271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

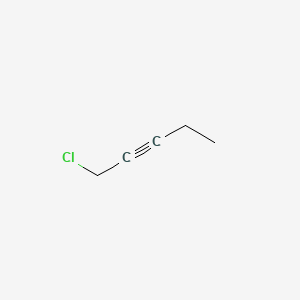

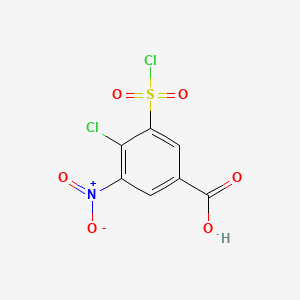

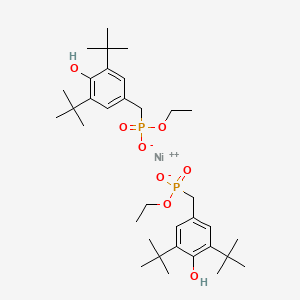

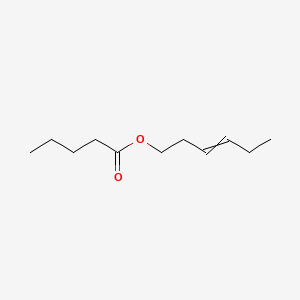

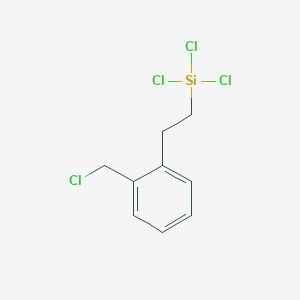

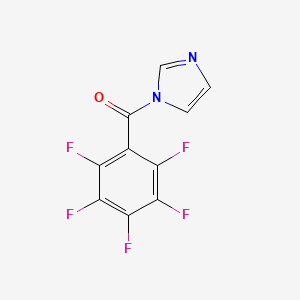

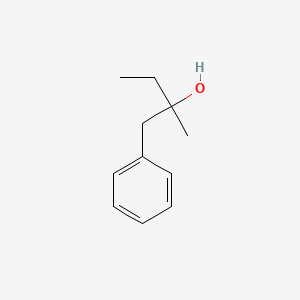

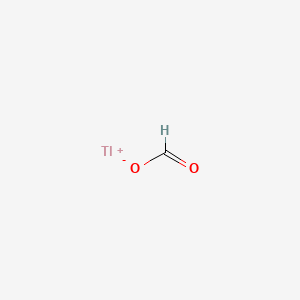

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the chemical structure of Eudragit L 100-55?

A1: Eudragit L 100-55 is a copolymer of methacrylic acid and ethyl acrylate. It is an anionic copolymer with a ratio of free carboxyl groups to ester groups of approximately 1:1.

Q2: What is the significance of the anionic nature of Eudragit L 100-55?

A2: The anionic nature of Eudragit L 100-55, due to the presence of carboxyl groups, makes it soluble in media with a pH above 5.5. [] This pH-dependent solubility is crucial for its application in enteric coatings, preventing drug release in the acidic environment of the stomach and allowing release in the higher pH of the small intestine. [, , , ]

Q3: Does Eudragit L 100-55 interact with other excipients?

A3: Yes, Eudragit L 100-55 can interact with other excipients. For instance, it can form interpolyelectrolyte complexes with cationic polymers like chitosan, influencing drug release profiles. [, ] It can also interact with plasticizers like triethyl citrate, affecting its viscosity and film-forming properties. []

Q4: How does Eudragit L 100-55 contribute to drug stability?

A4: Eudragit L 100-55 can enhance the stability of drugs, particularly those prone to degradation in acidic environments. By acting as an enteric coating, it protects the drug from the acidic pH of the stomach. [, , ]

Q5: What are the advantages of using Eudragit L 100-55 in aqueous dispersions?

A5: Aqueous dispersions of Eudragit L 100-55 offer advantages over organic solvent-based systems, including: * Reduced environmental impact [] * Lower toxicity concerns [] * Enhanced safety during manufacturing []

Q6: How does the addition of plasticizers impact Eudragit L 100-55 films?

A6: Plasticizers, such as triethyl citrate, can significantly impact the properties of Eudragit L 100-55 films. Increasing plasticizer concentration: * Reduces melt viscosity, improving film formation [] * Increases surface free energy, potentially influencing drug release []

Q7: What is the role of Eudragit L 100-55 in controlled drug delivery?

A7: Eudragit L 100-55 plays a key role in controlled drug delivery by: * Acting as a rate-controlling polymer in matrix tablets [, ] * Providing pH-dependent release in enteric-coated formulations [, , ] * Enabling targeted drug delivery to the colon [, , ]

Q8: Can Eudragit L 100-55 be used to enhance the bioavailability of poorly soluble drugs?

A8: Yes, Eudragit L 100-55 has been investigated for its potential to improve the bioavailability of poorly water-soluble drugs. By forming solid dispersions, it can increase drug dissolution rate and potentially enhance absorption. [, , , ]

Q9: How does Eudragit L 100-55 contribute to taste masking?

A9: Due to its film-forming properties, Eudragit L 100-55 can effectively mask the unpleasant taste of certain drugs when incorporated into oral dosage forms. [, , ]

Q10: Are there alternatives to Eudragit L 100-55 in pharmaceutical formulations?

A10: While Eudragit L 100-55 offers numerous benefits, alternative polymers like HPMC (hydroxypropyl methylcellulose) or other Eudragit grades (e.g., Eudragit S 100, Eudragit RL 100) with different release characteristics are available. The choice depends on the desired drug release profile and the specific formulation requirements. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-amino-4H-[1,2,4]triazole-3-carboxylate](/img/structure/B1584230.png)

![2-[N-(2-Cyanoethyl)anilino]ethyl acetate](/img/structure/B1584233.png)